molecular formula C27H27N3O6 B11937909 2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 882037-81-2

2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B11937909
CAS No.: 882037-81-2
M. Wt: 489.5 g/mol
InChI Key: VBPHFRVMPZARMP-OGLMXYFKSA-N
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Description

2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C27H27N3O6. This compound is known for its unique chemical structure, which includes ethoxy groups, a toluidino moiety, and a carbohydrazonoyl linkage. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps. The process begins with the preparation of the core phenyl structure, followed by the introduction of the ethoxy groups and the toluidino moiety. The carbohydrazonoyl linkage is then formed through a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, with careful monitoring of reaction parameters. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The ethoxy and toluidino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. The exact pathways involved depend on the context of its use, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 2-Methoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Uniqueness

What sets 2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are desired.

Properties

CAS No.

882037-81-2

Molecular Formula

C27H27N3O6

Molecular Weight

489.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C27H27N3O6/c1-4-34-22-12-10-20(11-13-22)27(33)36-23-14-9-19(16-24(23)35-5-2)17-28-30-26(32)25(31)29-21-8-6-7-18(3)15-21/h6-17H,4-5H2,1-3H3,(H,29,31)(H,30,32)/b28-17+

InChI Key

VBPHFRVMPZARMP-OGLMXYFKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC(=C3)C)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC(=C3)C)OCC

Origin of Product

United States

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